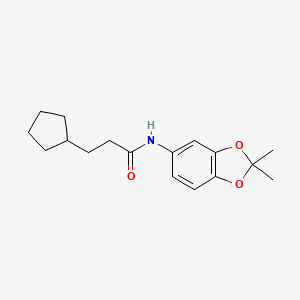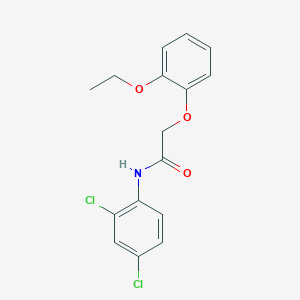
3-cyclopentyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The exploration of novel chemical compounds, including those with cyclopentyl and benzodioxolyl groups, is a continuous effort in the field of medicinal chemistry and material science. These compounds often exhibit unique chemical and physical properties, making them subjects of interest for various applications, including pharmacological research.
Synthesis Analysis
Synthetic approaches to compounds related to "3-cyclopentyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanamide" involve multi-step processes, starting from basic chemical entities to complex molecules through reactions like condensation, cyclization, and functionalization. For example, the synthesis of complex cyclooxygenase inhibitors and antitumor agents involves carefully orchestrated steps to introduce specific functional groups and achieve desired molecular architectures (Al-Hourani et al., 2016) (Reddy et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's chemical behavior and interaction with biological targets (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups, leading to various reactions such as hydrolysis, reduction, and nucleophilic substitutions. These reactions are fundamental for modifying the compound or introducing new functional groups to enhance its properties or biological activity (Ding & Jiao, 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined through experimental studies. These properties are essential for the compound's application in drug formulation and material science. For instance, the crystal structure analysis provides insights into the compound's stability and solubility (Kumar et al., 2016).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are crucial for understanding how these compounds interact in chemical reactions and biological environments. Studies involving the synthesis and evaluation of these compounds often explore their potential as inhibitors or activators of biological pathways, providing a foundation for drug development and other applications (Rambabu et al., 2012).
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2)20-14-9-8-13(11-15(14)21-17)18-16(19)10-7-12-5-3-4-6-12/h8-9,11-12H,3-7,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQKMNZZHJFXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)NC(=O)CCC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5604497.png)

![rel-(1S,5R)-6-benzyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5604509.png)
![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604512.png)
![7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B5604513.png)
![4-tert-butyl-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5604515.png)
![2-(dichloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5604528.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)acetyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5604535.png)
![2-(3-methylbutyl)-8-(phenylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604537.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5604553.png)

![(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine](/img/structure/B5604573.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(3-pyridinylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5604582.png)